molecular formula C13H10N2 B1421518 4-(4-Methylpyridin-3-yl)benzonitrile CAS No. 1187168-21-3

4-(4-Methylpyridin-3-yl)benzonitrile

Cat. No.: B1421518
CAS No.: 1187168-21-3
M. Wt: 194.23 g/mol
InChI Key: KPUJYJYPXLTRGV-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a benzonitrile group at the 3-position

Scientific Research Applications

4-(4-Methylpyridin-3-yl)benzonitrile has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using hydroxylamine hydrochloride in the presence of a catalyst such as Fe3O4-CTAB nanoparticles. The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and benzonitrile rings.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted pyridine and benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-2-pyridyl)benzonitrile
  • 4-(4-Methyl-3-pyridyl)benzaldehyde
  • 4-(4-Methyl-3-pyridyl)benzoic acid

Uniqueness

4-(4-Methylpyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, as it can exhibit different reactivity and binding characteristics compared to similar compounds .

Properties

IUPAC Name

4-(4-methylpyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUJYJYPXLTRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290892
Record name 4-(4-Methyl-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-21-3
Record name 4-(4-Methyl-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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